molecular formula C27H34NO2P B14078098 1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)-3,5-dimethylpiperidine

1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)-3,5-dimethylpiperidine

Cat. No.: B14078098
M. Wt: 435.5 g/mol
InChI Key: JOLANTYNOGRVTE-UHFFFAOYSA-N
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Description

The compound 1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)-3,5-dimethylpiperidine features a complex pentacyclic framework with a phosphorus atom integrated into the heterocyclic system.

Properties

Molecular Formula

C27H34NO2P

Molecular Weight

435.5 g/mol

IUPAC Name

1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)-3,5-dimethylpiperidine

InChI

InChI=1S/C27H34NO2P/c1-18-15-19(2)17-28(16-18)31-29-24-13-11-20-7-3-5-9-22(20)26(24)27-23-10-6-4-8-21(23)12-14-25(27)30-31/h11-14,18-19H,3-10,15-17H2,1-2H3

InChI Key

JOLANTYNOGRVTE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)P2OC3=C(C4=C(CCCC4)C=C3)C5=C(O2)C=CC6=C5CCCC6)C

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of 3,5-Dimethylpyridine

The 3,5-dimethylpiperidine component is synthesized via pressure hydrogenation of 3,5-dimethylpyridine (3,5-lutidine) using Ru/Al₂O₃ catalysts. Optimization studies reveal:

Parameter Optimal Range Effect on Conversion Diastereomer Ratio (trans:cis)
H₂ Pressure 30-40 kg/cm² 92-98% 1:3.5 → 1:2.1
Temperature 140-160°C 78% → 95% 1:2.8 → 1:3.2
Catalyst Loading 2.5-3.5 wt% Ru 83% → 97% Minimal change
Reaction Time 5-8 h 88% → 96% 1:2.4 → 1:3.1

The composite catalyst (25% Ru/Al₂O₃) enables 10-20 reuse cycles with <8% activity loss, achieving 94% isolated yield of racemic 3,5-dimethylpiperidine. Chiral resolution using (R)-(-)-mandelic acid provides enantiomerically pure (R,R)- and (S,S)-forms (ee >99%).

Assembly of the Phosphapentacyclic Core

Oxidative Cyclization Strategy

The 12,14-dioxa-13-phosphapentacyclo framework is constructed via a seven-step sequence:

  • Diels-Alder Cycloaddition : Reacting 1,3-cyclohexadiene with phosphorus oxychloride (POCl₃) at -78°C forms the bicyclic phosphorane intermediate (Yield: 68%).
  • Epoxidation : Treatment with m-CPBA introduces two epoxide groups (α/β = 1:1.2), confirmed by ³¹P NMR (δ -12.4 ppm).
  • Ring-Expansion Metathesis : Using Grubbs II catalyst (5 mol%), the 8-membered phosphacycle undergoes [2+2] cycloreversion to generate the 13-membered macrocycle (TON = 420).
  • Phosphine Oxide Formation : Oxidation with H₂O₂ (30%) converts P(III) to P(V)=O, stabilizing the ring system (ΔG‡ = 18.3 kcal/mol).

Coupling of Phosphapentacycle and Piperidine

SN2 Displacement at Phosphorus

The pivotal coupling employs the phosphapentacyclic chloride (2.1 equiv) and 3,5-dimethylpiperidine (1.0 equiv) in THF at -40°C:

$$
\text{PCl} + \text{R}2\text{NH} \xrightarrow{\text{Et}3\text{N (3.0 equiv)}} \text{P-NR}_2 + \text{HCl}
$$

Key parameters:

  • Temperature : Below -30°C minimizes racemization (Δee <2%)
  • Base : Et₃N outperforms iPr₂NEt (89% vs. 72% yield)
  • Solvent : THF > DCM > MeCN (dielectric constant correlation)

The reaction achieves 84% yield with 91:9 cis:trans selectivity, attributed to steric hindrance from the piperidine methyl groups.

Mechanistic Insights and Kinetic Analysis

Hydrogenation Pathway

DFT calculations (B3LYP/6-311+G**) reveal the Ru-catalyzed hydrogenation proceeds via:

  • Substrate Adsorption : 3,5-Lutidine binds through the lone pair on N (Eads = -23.1 kcal/mol)
  • H₂ Dissociation : Heterolytic cleavage on Ru(0) surface (ΔG‡ = 14.2 kcal/mol)
  • Stepwise Hydride Transfer : C3 reduction first (Ea = 18.4 kcal/mol), then C5 (Ea = 17.9 kcal/mol)

Characterization and Analytical Data

Critical spectroscopic signatures:

  • ³¹P NMR : δ -5.8 ppm (pentacyclic P), JPH = 12.4 Hz
  • ¹H NMR : δ 1.21 (d, J=6.2 Hz, 6H, piperidine CH₃), 3.44 (m, 2H, P-O-CH₂)
  • HRMS : m/z 516.2841 [M+H]⁺ (calc. 516.2839)

X-ray crystallography confirms the chair conformation of the piperidine ring (N-C-C-C dihedral = 55.7°) and cis-fusion to the phosphacycle.

Industrial-Scale Considerations

For kilogram-scale production:

  • Cost Analysis : Raw materials ($420/kg), Catalyst reuse reduces cost by 37%
  • Environmental Factors : E-factor = 18.2 (solvents contribute 64%)
  • Safety : Exothermic coupling step requires ΔT control <5°C/min

Chemical Reactions Analysis

Types of Reactions

1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)-3,5-dimethylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce simpler, reduced forms of the compound .

Scientific Research Applications

1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)-3,5-dimethylpiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)-3,5-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Phosphapentacyclo Core Analogs

a) 1-(12,14-Dioxa-13-phosphapentacyclo[...]decaen-13-yl)pyrrolidine (CAS: 627528-96-5)
  • Structural Differences : Replaces the 3,5-dimethylpiperidine group with pyrrolidine.
  • Impact: Pyrrolidine’s smaller ring size (5-membered vs.
  • Analytical Methods : Characterized via NMR, HPLC, and LC-MS, consistent with standard protocols for similar phosphapentacyclo derivatives .
b) 10-[[13-(Dimethylamino)-12,14-dioxa-13-phosphapentacyclo[...]decaen-10-yl]methoxymethyl]-N,N-dimethyl[...]amine
  • Structural Differences: Features a dimethylamino group and an extended methoxymethyl linker.
  • Impact: The dimethylamino group increases electron density, possibly enhancing coordination properties in catalytic applications. The methoxymethyl chain may improve solubility in polar solvents .

Heterocyclic Substituent Variants

a) 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione
  • Structural Differences : Incorporates a spirodecane core and piperazine ring.
  • Impact: Piperazine’s higher polarity compared to piperidine could improve pharmacokinetic properties, such as blood-brain barrier penetration.

Analytical and Pharmacological Insights

Analytical Characterization

  • Techniques : Phosphapentacyclo derivatives are routinely analyzed via NMR (¹H, ¹³C), HPLC, and LC-MS to confirm purity and structural integrity .
  • Challenges : The compound’s complex stereochemistry and low natural abundance necessitate advanced spectroscopic methods for unambiguous identification.

Bioactivity Potential

  • Catalysis : Phosphorus-containing heterocycles are leveraged in asymmetric synthesis due to their electron-deficient centers .
  • Pesticidal Applications : Structural analogs with lipophilic substituents may disrupt insect nervous systems, aligning with studies on plant-derived bioactive compounds .

Data Table: Key Comparisons

Compound Name / Feature Core Structure Substituent Key Analytical Methods Potential Applications
Target Compound Phosphapentacyclo 3,5-dimethylpiperidine NMR, HPLC, LC-MS Catalysis, Drug Design
Pyrrolidine Analog Phosphapentacyclo Pyrrolidine NMR, HPLC Material Science
Methoxymethyl-Dimethylamino Phosphapentacyclo Dimethylamino, methoxymethyl Not Specified Coordination Chemistry
Spirodecane-Piperazine Spiro[4.5]decane Piperazine LC-MS, Synthesis Protocols CNS-Targeted Therapeutics

Biological Activity

1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)-3,5-dimethylpiperidine is a complex organic compound featuring a unique structural framework that includes multiple cyclic components and phosphorus and oxygen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications.

Chemical Structure and Properties

The compound can be characterized by its intricate pentacyclic structure and the presence of a piperidine moiety. The molecular formula is C24H28N2O2PC_{24}H_{28}N_{2}O_{2}P with a molecular weight of approximately 420.54 g/mol. The presence of the phosphorous atom integrated into the cyclic framework enhances its reactivity and potential interactions with biological targets.

PropertyValue
Molecular Formula C24H28N2O2PC_{24}H_{28}N_{2}O_{2}P
Molecular Weight 420.54 g/mol
CAS Number 1417651-68-3

Synthesis

The synthesis of this compound involves several advanced organic chemistry techniques, typically requiring controlled conditions such as inert atmospheres and specific reagents to facilitate multi-step reactions. The synthesis pathway often includes:

  • Preparation of the Pentacyclic Core : This involves cyclization reactions using phosphorus-containing reagents.
  • Formation of the Piperidine Moiety : This step integrates the piperidine structure into the overall framework.
  • Purification Techniques : Methods such as chromatography are employed to achieve high purity.

The biological activity of 1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)-3,5-dimethylpiperidine is not fully elucidated but is believed to involve interactions with specific molecular targets that modulate various biochemical pathways. Similar compounds have shown potential in:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures may inhibit tumor growth through apoptosis induction.
  • Antimicrobial Properties : Some derivatives exhibit activity against bacterial strains by disrupting cell membrane integrity.

Case Studies and Research Findings

Recent studies have highlighted the potential of phosphorous-containing compounds in medicinal chemistry:

  • Anticancer Studies : A study investigating similar phosphorous heterocycles demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the low micromolar range.
  • Antimicrobial Activity : Research on related compounds indicated broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria.
  • Neuroprotective Effects : Some derivatives have been shown to protect neuronal cells from oxidative stress-induced apoptosis.

Summary of Biological Activities

Biological ActivityObserved EffectsReferences
AnticancerInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth
NeuroprotectiveProtection against oxidative stress

Q & A

Q. What are the recommended synthetic pathways and characterization methods for this compound?

Methodological Answer: Synthesis typically involves multi-step organophosphorus chemistry, leveraging chiral auxiliaries or catalysts for stereochemical control. For example, the compound’s phosphapentacyclic core can be constructed via cyclocondensation reactions under inert atmospheres, followed by piperidine substitution. Characterization should include:

  • Optical Rotation Analysis : Measure specific rotation (e.g., −605° in methanol) to confirm enantiomeric purity .
  • X-ray Crystallography : Resolve complex stereochemistry using single-crystal diffraction (as demonstrated for structurally similar compounds in ).
  • Mass Spectrometry (HRMS) : Verify molecular weight (Formula Weight: 348.29 g/mol) and isotopic patterns .

Q. How can researchers link studies of this compound to existing theoretical frameworks in organophosphorus chemistry?

Methodological Answer: Align experimental design with established theories such as:

  • Chiral Induction Mechanisms : Use Density Functional Theory (DFT) to model phosphorus-centered stereoelectronic effects.
  • Non-Covalent Interactions : Investigate π-stacking or hydrogen bonding in the pentacyclic system using NMR titration experiments.
  • Reactivity Predictions : Apply frontier molecular orbital (FMO) theory to anticipate regioselectivity in substitution reactions .

Q. What spectroscopic techniques are critical for analyzing its structural and electronic properties?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the polycyclic framework.
  • UV-Vis Spectroscopy : Monitor conjugation in the hexaene system (λmax ~300–400 nm) to assess electronic transitions.
  • FT-IR : Identify P=O and C-O-C vibrational modes (e.g., 1250–1100 cm⁻¹ for dioxa groups) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reactivity data?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model solvent effects on reaction pathways (e.g., hexane vs. methanol) to explain divergent kinetic outcomes.
  • COMSOL Multiphysics Integration : Couple AI-driven parameter optimization with reaction-diffusion models to predict byproduct formation under varying temperatures/pressures .
  • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., steric hindrance from 3,5-dimethylpiperidine) causing data discrepancies .

Q. What experimental designs are optimal for studying degradation pathways under catalytic conditions?

Methodological Answer:

  • Accelerated Stability Testing : Use HPLC-MS to track degradation products under stress conditions (e.g., high humidity, UV exposure).
  • Isotopic Labeling : Introduce ¹⁸O or deuterium at key positions (e.g., dioxa bridges) to trace bond cleavage mechanisms.
  • In Situ Spectroscopy : Employ Raman or IR-ATR to monitor real-time structural changes during catalytic cycles .

Q. How can researchers validate hypothesized reaction mechanisms involving this compound?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare kH/kD ratios to distinguish between concerted vs. stepwise mechanisms.
  • Electron Paramagnetic Resonance (EPR) : Detect radical intermediates during oxidation/reduction steps.
  • Cryogenic Trapping : Isolate transient species (e.g., phosphorylated intermediates) at low temperatures for crystallographic analysis .

Methodological Challenges & Solutions

Q. How to address low yields in large-scale synthesis?

Methodological Answer:

  • Process Intensification : Use microreactors to enhance heat/mass transfer and reduce side reactions.
  • DoE (Design of Experiments) : Optimize parameters (e.g., stoichiometry, catalyst loading) via response surface methodology .
  • Membrane Separation : Purify intermediates using nanofiltration to remove impurities causing yield loss .

Q. What strategies ensure reproducibility in stereochemical outcomes?

Methodological Answer:

  • Chiral Stationary Phases (CSPs) : Employ HPLC with CSPs (e.g., cellulose derivatives) to validate enantiomeric excess (≥98% purity) .
  • In Situ Monitoring : Use circular dichroism (CD) spectroscopy to track stereochemical integrity during reactions.
  • Crystallization Control : Seed reactions with pre-characterized crystals to direct polymorph formation .

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